molecular formula C17H20N2NaO6S B1662181 Methicillin sodium CAS No. 132-92-3

Methicillin sodium

Cat. No.: B1662181
CAS No.: 132-92-3
M. Wt: 403.4 g/mol
InChI Key: YPDBCTZTLGGIMN-UMLIZJHQSA-N
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Mechanism of Action

Target of Action

Methicillin sodium, also known as meticillin, primarily targets the penicillin-binding proteins (PBPs) of bacteria . These proteins are essential for the synthesis of the bacterial cell wall. Methicillin is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae .

Mode of Action

Like other beta-lactam antibiotics, methicillin inhibits the synthesis of bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs) . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria .

Biochemical Pathways

The primary biochemical pathway affected by methicillin is the synthesis of the bacterial cell wall . By inhibiting the transpeptidase enzyme, methicillin prevents the formation of peptidoglycan cross-links, which are crucial for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

It is metabolized in the liver, with 20-40% of the drug being metabolized . The elimination half-life of methicillin is 25-60 minutes, and it is primarily excreted renally .

Result of Action

The inhibition of cell wall synthesis by methicillin leads to the death of the bacteria . Without the structural support provided by the cell wall, the bacteria cannot survive, leading to the effective treatment of infections caused by susceptible gram-positive bacteria .

Action Environment

The effectiveness of methicillin can be influenced by various environmental factors. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic resistance in bacteria . Overuse and misuse of antibiotics, including methicillin, have led to the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which is resistant to all penicillins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methicillin sodium is synthesized from 6-aminopenicillanic acid, a core structure shared by all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with 2,6-dimethoxybenzoyl chloride under basic conditions to form methicillin . The reaction is typically carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those described above. The final product is often purified through crystallization and converted to its sodium salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Methicillin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Beta-lactamase enzymes or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Penicilloic acid.

    Oxidation and Reduction: Minor modifications to the benzene ring or side chains.

Comparison with Similar Compounds

Methicillin sodium is part of the penicillinase-resistant penicillin group, which includes other antibiotics such as:

  • Oxacillin
  • Nafcillin
  • Cloxacillin
  • Dicloxacillin

Comparison:

Uniqueness: this compound was one of the first antibiotics developed to combat penicillinase-producing bacteria, making it a pioneer in the field of beta-lactamase-resistant antibiotics. its clinical use has diminished due to the rise of MRSA and the development of more effective alternatives.

Properties

CAS No.

132-92-3

Molecular Formula

C17H20N2NaO6S

Molecular Weight

403.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1

InChI Key

YPDBCTZTLGGIMN-UMLIZJHQSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

132-92-3

Pictograms

Irritant; Health Hazard

Related CAS

61-32-5 (Parent)

Synonyms

Dimethoxyphenyl Penicillin
Methicillin
Methicillin Hydrate, Monosodium Salt
Methicillin Monohydrate, Monosodium Salt
Methicillin Sodium
Meticillin
Metin
Penicillin, Dimethoxyphenyl
Staphcillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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